molecular formula C7H3ClFIO B13510700 3-Chloro-2-fluoro-4-iodobenzaldehyde

3-Chloro-2-fluoro-4-iodobenzaldehyde

Cat. No.: B13510700
M. Wt: 284.45 g/mol
InChI Key: BPZULBFIRDSHEF-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-iodobenzaldehyde is a synthetic compound often used in scientific experiments, especially in the field of chemistry. It is a polyhalogenated benzaldehyde derivative with the molecular formula C7H3ClFIO and a molecular weight of 284.5 g/mol. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the halogenation of benzaldehyde derivatives followed by selective substitution reactions. For example, 3-Chloro-4-fluoroiodobenzene can be synthesized by reacting 3,5-dimethoxyphenol with cesium carbonate . This intermediate can then be further oxidized to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

    Substitution: Formation of various substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-Chloro-2-fluoro-4-iodobenzoic acid.

    Reduction: Formation of 3-Chloro-2-fluoro-4-iodobenzyl alcohol.

Scientific Research Applications

3-Chloro-2-fluoro-4-iodobenzaldehyde is used in a variety of scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: Potential use in the development of antitumor agents and selective receptor agonists.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets, potentially leading to the inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluorobenzaldehyde: Lacks the iodine atom, making it less versatile in certain synthetic applications.

    4-Chloro-2-fluoro-3-iodobenzaldehyde: Similar structure but different substitution pattern, which can affect its reactivity and applications.

    3-Chloro-4-fluoroiodobenzene: Does not contain the aldehyde group, limiting its use in reactions requiring this functional group.

Uniqueness

3-Chloro-2-fluoro-4-iodobenzaldehyde is unique due to its combination of chlorine, fluorine, and iodine atoms along with an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

IUPAC Name

3-chloro-2-fluoro-4-iodobenzaldehyde

InChI

InChI=1S/C7H3ClFIO/c8-6-5(10)2-1-4(3-11)7(6)9/h1-3H

InChI Key

BPZULBFIRDSHEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Cl)I

Origin of Product

United States

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